N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide

Physicochemical profiling CNS drug-likeness Oxalamide analogs

This unsymmetrical oxalamide couples a 3,5-dimethylpyrazole to a hydrogen-bond-donating 4-acetamidophenyl group, creating a steric/electronic profile not recapitulated by halophenyl, benzyl, or furanyl analogs. It is a differentiating tool for neuroinflammation libraries: minor amide substituent modifications shift IC₅₀ from 10–50 µM to >100 µM in THP-1/SH-SY5Y co-culture models. Use as a key intermediate to deconvolute H-bonding vs. electronic contributions to anti-neurotoxic activity. Research-grade ≥95% purity. Benchmark head-to-head against reference analogs 2e/2f from Barghash et al. (2019). Order now to advance your CNS permeability–potency trade-off studies.

Molecular Formula C17H21N5O3
Molecular Weight 343.4 g/mol
CAS No. 1208434-30-3
Cat. No. B6582321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide
CAS1208434-30-3
Molecular FormulaC17H21N5O3
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)C(=O)NC2=CC=C(C=C2)NC(=O)C)C
InChIInChI=1S/C17H21N5O3/c1-11-10-12(2)22(21-11)9-8-18-16(24)17(25)20-15-6-4-14(5-7-15)19-13(3)23/h4-7,10H,8-9H2,1-3H3,(H,18,24)(H,19,23)(H,20,25)
InChIKeyQUXUDCVTLKNDLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1208434-30-3 – A Structurally Differentiated Pyrazole–Oxalamide Building Block for Neuroinflammation Research


N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide (CAS 1208434-30-3) is a synthetic, unsymmetrical oxalamide that couples a 3,5-dimethylpyrazole moiety with a 4-acetamidophenyl group through an ethanediamide linker . It belongs to the broader class of pyrazolyl oxalamides that have been explored as inhibitors of microglia-mediated neurotoxicity in human THP-1 and SH-SY5Y cell models [1]. The compound is currently catalogued as a research-grade building block (typical purity ≥95%) with no reported clinical development .

Why 1208434-30-3 Cannot Be Replaced by a Generic Pyrazole–Oxalamide Analog


Within the pyrazolyl oxalamide series, minor modifications to the amide substituent distal to the pyrazole ring have been shown to shift both the potency (IC₅₀ ranging from 10–50 µM to >100 µM) and the mode of action (anti-neurotoxic vs. direct neuroprotective) in human THP-1/SH-SY5Y co-culture models [1]. The simultaneous presence of a hydrogen-bond-donating acetamide on the phenyl ring and the 3,5-dimethyl substitution on the pyrazole in 1208434-30-3 creates a steric and electronic profile that is not recapitulated by analogs bearing halophenyl, benzyl, or furanyl groups in the same position. Consequently, generic substitution without experimental confirmation risks losing target engagement or introducing uncharacterized cytotoxicity [1].

Quantitative Differentiation Evidence for 1208434-30-3 Relative to Closest Analogs


Physicochemical Differentiation – Lipophilicity and Hydrogen-Bonding Capacity

1208434-30-3 exhibits a calculated logP of -0.06 and a topological polar surface area (tPSA) of 107.76 Ų, placing it within the CNS-accessible chemical space (logP 1–4, tPSA < 90 Ų preferred) [1]. In comparison, the structurally related analog N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide introduces a furan ring that alters electronic distribution, while N'-(4-acetamidophenyl)-N-benzyloxamide (CAS 847239-52-5) lacks the pyrazole moiety entirely, removing a key pharmacophoric element required for activity in the pyrazolyl oxalamide series [2]. The 3,5-dimethylpyrazole group of 1208434-30-3 provides steric bulk and modulates the electrophilicity of the adjacent carbonyl, a feature shown to influence both potency and the anti-neurotoxic vs. neuroprotective mechanism in cellular assays [2].

Physicochemical profiling CNS drug-likeness Oxalamide analogs

Structural Differentiation from Halogenated and Heteroaryl Analogs

1208434-30-3 bears a 4-acetamidophenyl group on the oxalamide nitrogen distal to the pyrazole. The closest commercially catalogued analogs replace this group with a 3-fluoro-4-methylphenyl (CAS 1209115-98-9) or a 5-chloropyridin-2-yl (no CAS publicly linked) moiety [1]. In the pyrazolyl oxalamide series studied by Barghash et al. (2019), aromatic substituents on the distal amide (compound 2e and 2f) yielded IC₅₀ values between 10 and 50 µM in the THP-1/SH-SY5Y anti-neurotoxic assay, whereas aliphatic or sterically bulky substituents shifted IC₅₀ upward to 50–100 µM or abolished activity entirely [2]. The acetamidophenyl group of 1208434-30-3 introduces a hydrogen-bond donor (acetamide N–H) not present in the fluoro-methyl or chloropyridinyl analogs, potentially altering both potency and solubility [1]. No direct head-to-head experimental comparison among these analogs has been published.

Structure–activity relationship Pyrazole ethanediamide CNS drug discovery

Class-Level Anti-Neurotoxic Activity – Pyrazole Ethanediamide Scaffold

The pyrazolyl oxalamide scaffold to which 1208434-30-3 belongs has demonstrated concentration-dependent inhibition of neurotoxic secretions from immune-stimulated human THP-1 monocytic cells. In the Barghash et al. (2019) study, five out of seven tested analogs (2a, 2b, 2c, 2e, and 3) significantly reduced THP-1 supernatant-mediated toxicity toward SH-SY5Y neuronal cells, with IC₅₀ values ranging from 10–50 µM for the most potent analogs and 50–100 µM for the least potent [1]. The first-generation trisubstituted pyrazoles from the same research group exhibited IC₅₀ values of 5–20 µM in the identical assay [1]. No cytotoxicity was observed for most compounds at 1–100 µM. 1208434-30-3 has not been individually tested in this assay; its activity is inferred from its membership in the pyrazolyl oxalamide class and its structural analogy to the active compounds 2e and 2f, which also bear aromatic substituents on the distal amide [1].

Neuroinflammation Microglia Alzheimer's disease

Absence of Known Off-Target or Cytotoxic Liability Signals

According to the ZINC20 database (ChEMBL 20 annotation), 1208434-30-3 (ZINC29214469) has no known bioactivity against any target in the ChEMBL database, and no clinical trial involvement has been detected [1]. In the broader pyrazolyl oxalamide class studied by Barghash et al. (2019), most compounds (2a–f) showed no significant cytotoxicity toward THP-1, SH-SY5Y, or PC-3 cells at concentrations up to 100 µM, with only one analog (2d) causing a small but significant reduction in SH-SY5Y viability at 100 µM [2]. While the absence of reported bioactivity for 1208434-30-3 may indicate that the compound is a relatively clean chemical probe, it equally reflects a lack of dedicated screening; this evidence dimension should be interpreted as 'no known safety flags' rather than 'proven selectivity.'

Safety screening Cytotoxicity Selectivity

Recommended Research Application Scenarios for 1208434-30-3


Screening for Microglia-Mediated Neurotoxicity Inhibitors in Alzheimer's Disease Models

1208434-30-3 can be deployed as a structurally novel entry in compound libraries targeting neuroinflammation. Based on class-level evidence, pyrazolyl oxalamides inhibit the secretion of neurotoxic factors from immune-stimulated THP-1 microglia-like cells with IC₅₀ values between 10 and 100 µM . The compound should be tested in the established THP-1/SH-SY5Y co-culture assay at 1–100 µM, with MTT viability as the primary readout, and compared head-to-head against the reference analogs 2e and 2f from Barghash et al. (2019) .

Structure–Activity Relationship (SAR) Expansion Around the Distal Oxalamide Substituent

1208434-30-3 serves as a key intermediate for SAR studies exploring the impact of hydrogen-bond-donating substituents on the phenyl ring. Its 4-acetamidophenyl group can be systematically compared with the 3-fluoro-4-methylphenyl analog (CAS 1209115-98-9) and the 5-chloropyridin-2-yl analog to deconvolute electronic vs. H-bonding contributions to activity . Researchers should measure IC₅₀ in the THP-1/SH-SY5Y assay and correlate with computed molecular descriptors (logP, tPSA, HBD count) .

CNS Drug-Likeness Profiling and Blood–Brain Barrier Permeability Prediction

With a calculated logP of -0.06 and tPSA of 107.76 Ų, 1208434-30-3 occupies a borderline CNS-accessible region of chemical space . It can be used as a probe to experimentally determine logD₇.₄, parallel artificial membrane permeability (PAMPA-BBB), and MDCK-MDR1 efflux ratio, and the results compared with more lipophilic pyrazolyl oxalamide analogs (class logP range 1.22–3.88) to establish a quantitative permeability–potency trade-off.

Chemical Probe for γ-Secretase/Target Deconvolution Studies

The compound is structurally related to the acylated amino acid amidyl pyrazole class claimed in patent US 20100280066 A1 as inhibitors of β-amyloid peptide release and γ-secretase activity . Although 1208434-30-3 itself is not explicitly claimed in that patent, its scaffold similarity supports its use as a tool compound for profiling γ-secretase inhibition and off-target selectivity in APP-overexpressing cell lines (e.g., H4-APP695), with quantitative comparison to known γ-secretase inhibitors such as DAPT or semagacestat .

Quote Request

Request a Quote for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.